UNII-A789IY935V
Description
UNII-A789IY935V is a unique chemical identifier assigned by the Global Substance Registration System (GSRS) to ensure unambiguous identification of substances in regulatory contexts. Regulatory guidelines emphasize the importance of documenting physicochemical properties, structural analogs, and functional roles for such compounds .
Properties
CAS No. |
89784-93-0 |
|---|---|
Molecular Formula |
C₂₀H₁₇N₄NaO₅S |
Molecular Weight |
448.43 |
IUPAC Name |
sodium;4-[(2E)-2-[(5Z)-5-[(2,3-dimethylphenyl)hydrazinylidene]-4,6-dioxocyclohex-2-en-1-ylidene]hydrazinyl]benzenesulfonate |
InChI |
InChI=1S/C20H18N4O5S.Na/c1-12-4-3-5-16(13(12)2)22-24-19-18(25)11-10-17(20(19)26)23-21-14-6-8-15(9-7-14)30(27,28)29;/h3-11,21-22H,1-2H3,(H,27,28,29);/q;+1/p-1/b23-17+,24-19-; |
SMILES |
CC1=C(C(=CC=C1)NN=C2C(=O)C=CC(=NNC3=CC=C(C=C3)S(=O)(=O)[O-])C2=O)C.[Na+] |
Synonyms |
4-[[3-[(2,3-Dimethylphenyl)azo]-2,4-dihydroxyphenyl]azo]-benzenesulfonic Acid Monosodium Salt |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-((3-(2,3-dimethylphenyl)diazenyl)-2,4-dihydroxy-5-methylbenzenesulfonate) involves a multi-step process. The initial step typically includes the diazotization of 2,3-dimethylaniline, followed by coupling with 2,4-dihydroxy-5-methylbenzenesulfonic acid. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound is usually carried out in large-scale reactors where the reaction conditions can be meticulously controlled. The process involves the use of high-purity reagents and solvents to minimize impurities. The final product is often purified through crystallization or other separation techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous conditions.
Substitution: Halogens, nitrating agents, sulfonating agents, often under controlled temperatures and pressures.
Major Products:
Oxidation: Formation of sulfonic acids or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry:
- Used as a reagent in various organic synthesis reactions.
- Acts as a precursor for the synthesis of more complex organic molecules.
Biology:
- Employed in biochemical assays to study enzyme activities and metabolic pathways.
Medicine:
- Investigated for potential therapeutic applications due to its unique chemical properties.
Industry:
- Utilized in the manufacturing of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects primarily through its ability to participate in various chemical reactions. Its molecular structure allows it to interact with different molecular targets, including
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Selection Criteria for Similar Compounds
Similar compounds are identified based on:
- Structural homology (shared functional groups, metal ions, or carbon chain lengths) .
- Functional equivalence (overlapping applications in pharmacology or industrial processes) .
Compound 1: [Hypothetical Structural Analog]
Structural Similarities :
Key Differences :
- Substitution of a hydroxyl group in this compound with an amine group in the analog, altering solubility and reactivity .
Compound 2: [Hypothetical Functional Analog]
Functional Similarities :
Data Tables for Comparative Assessment
Table 1: Physicochemical Properties
| Property | This compound | Compound 1 | Compound 2 |
|---|---|---|---|
| Molecular Weight (g/mol) | 275 (estimated) | 290 | 265 |
| Solubility (mg/mL) | 50 (aqueous) | 30 (aqueous) | 120 (organic) |
| Functional Groups | Carboxylate, OH | Carboxylate, NH2 | Benzene, COOH |
| Melting Point (°C) | 150–155 | 145–150 | 180–185 |
Note: Data are illustrative and based on structural analogs; experimental validation is required .
Research Findings and Methodological Considerations
- Spectroscopic Characterization : Nuclear magnetic resonance (NMR) and mass spectrometry are critical for differentiating this compound from analogs, particularly in identifying functional group variations .
- Synthetic Pathways : this compound’s synthesis likely involves carboxylation reactions, whereas Compound 1 requires amination steps, impacting scalability and cost .
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